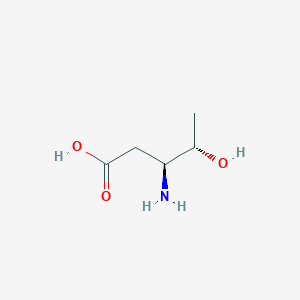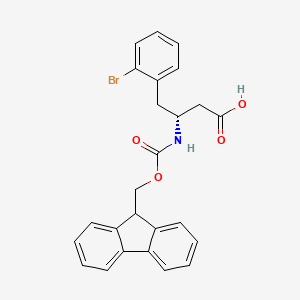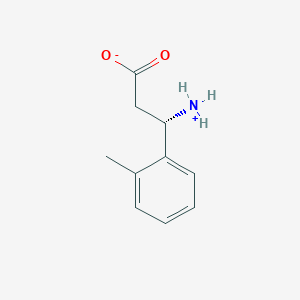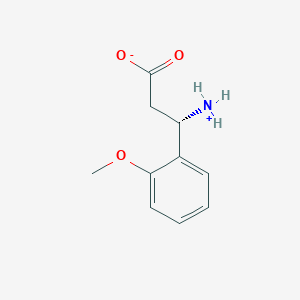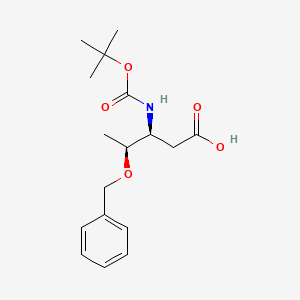
Boc-L-beta-HThr(Bzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-beta-Hydroxythreonine(Benzyl)-OH: is a derivative of threonine, an amino acid. It is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound contains a tert-butoxycarbonyl (Boc) group protecting the amino group and a benzyl (Bzl) group protecting the hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with L-threonine.
Protection of the Amino Group: The amino group of L-threonine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.
Protection of the Hydroxyl Group: The hydroxyl group is protected by benzylation using benzyl bromide and a base like sodium hydride.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using automated synthesizers and more efficient purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Boc and Bzl groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc) and catalytic hydrogenation (e.g., palladium on carbon for Bzl).
Substitution Reactions: The hydroxyl group can undergo substitution reactions to form various derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methyl group.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, palladium on carbon with hydrogen gas.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Deprotected Threonine: After removal of protective groups.
Substituted Derivatives: Depending on the substituents introduced.
Oxidized or Reduced Products: Depending on the specific reactions performed.
Scientific Research Applications
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Acts as a building block in combinatorial chemistry for drug discovery.
Biology:
- Studied for its role in protein structure and function.
- Used in the synthesis of peptide-based inhibitors and substrates for enzymatic studies.
Medicine:
- Investigated for potential therapeutic peptides.
- Used in the development of peptide-based vaccines.
Industry:
- Employed in the production of peptide-based materials.
- Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways:
- As a protected amino acid, it does not have direct biological activity but serves as a precursor in peptide synthesis.
- The protective groups prevent unwanted side reactions during peptide assembly, ensuring the correct sequence and structure of the final peptide.
Comparison with Similar Compounds
Boc-L-threonine: Lacks the benzyl protection on the hydroxyl group.
Fmoc-L-threonine: Uses a different protective group (fluorenylmethyloxycarbonyl) for the amino group.
Boc-L-serine: Similar structure but with a hydroxyl group instead of a threonine side chain.
Uniqueness:
- The combination of Boc and Bzl protective groups makes Boc-L-beta-Hydroxythreonine(Benzyl)-OH particularly useful in multi-step peptide synthesis, offering selective deprotection options and stability under various reaction conditions.
Properties
IUPAC Name |
(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-12(22-11-13-8-6-5-7-9-13)14(10-15(19)20)18-16(21)23-17(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,18,21)(H,19,20)/t12-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZBABHQLFFCHH-JSGCOSHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(Dibutylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7794013.png)
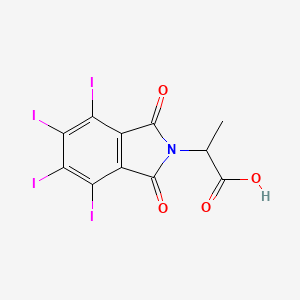
![(6E)-5-chloro-6-[cyano(pyridin-2-yl)methylidene]-1H-pyrazine-2,3-dicarbonitrile;hydrochloride](/img/structure/B7794025.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-methylbenzoate](/img/structure/B7794033.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B7794035.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-hexoxybenzoate](/img/structure/B7794038.png)
![8-[[Butyl(methyl)amino]methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7794040.png)
![3-hydroxy-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B7794047.png)
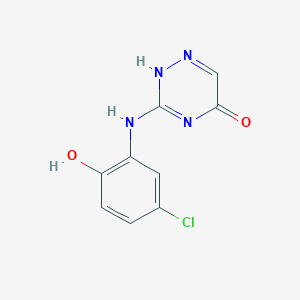
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B7794067.png)
